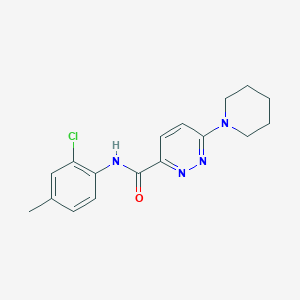

![molecular formula C11H14N2O4 B2452563 4,5,6,7-四氢吡唑并[1,5-a]吡啶-2,3-二甲酸二甲酯 CAS No. 391864-58-7](/img/structure/B2452563.png)

4,5,6,7-四氢吡唑并[1,5-a]吡啶-2,3-二甲酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

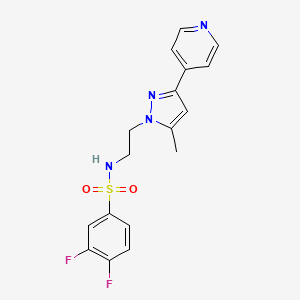

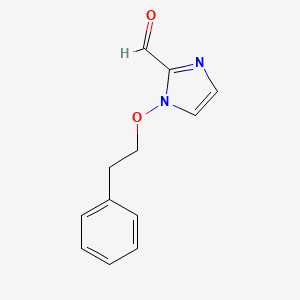

Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the CAS Number: 391864-58-7 . It has a molecular weight of 238.24 . The IUPAC name for this compound is dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, enter in a 1,3-dipolar cycloaddition reaction with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.24 . It is recommended to be stored at a temperature between 28 C .科学研究应用

合成和化学性质

平行溶液相合成:该化合物已用于 N-取代二甲基 4-氧代-1,4-二氢吡啶-3,5-二甲酸酯和 3-氧代-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酸甲酯的平行溶液相合成。该过程涉及双烯胺酮试剂的制备及其与伯胺的环化,从而形成二氢吡啶库 (Baškovč 等人,2009).

还原转化:研究描述了二甲基吡啶-2,3-二甲酸酯使用硼氢化钠意外还原为 1,2,3,4-四氢呋并[3,4-b]吡啶-5(7H)-酮,表明该化合物具有独特的还原性质 (唐等人,2012).

超分子聚集:研究还集中在相关化合物的分子构象和超分子聚集上,这些化合物在材料科学和分子工程中显示出潜在的应用 (Low 等人,2004).

生物医学应用

抗癌活性:该化合物的某些衍生物已被合成并评估其抗癌活性,对各种人类癌细胞系显示出有希望的结果 (Devegowda 等人,2012).

光物理表征:它已被用于合成具有显着吸收和光致发光特性的新型发色团,表明在生物医学成像和光疗应用中具有潜力 (肖等人,2010).

杂环化合物的合成:该化合物在各种杂环化合物的合成中发挥作用,这些化合物在药物发现和开发中具有应用 (Kumar & Mashelker,2007).

工业应用

缓蚀剂:该化合物的衍生物已被合成并评估为工业用缓蚀剂,特别是在低碳钢的酸洗工艺中 (Dohare 等人,2018).

卟啉的合成:它参与了 [8π+2π] 环加成反应,用于合成卟啉,这在各种生物医学应用中至关重要 (Pereira 等人,2011).

作用机制

Target of Action

It’s known that the pyrazole core, a structural element of this compound, is found in many biologically active compounds .

Mode of Action

It’s synthesized via 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This reaction affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .

Biochemical Pathways

The pyrazole core, a key component of this compound, is a common structural element in many biologically active compounds .

Result of Action

Compounds with a similar pyrazole core have been found to have various biological activities .

Action Environment

It’s known that the compound should be stored at a temperature between 28 c for optimal stability .

属性

IUPAC Name |

dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRRPRUTRKATIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCCN2N=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

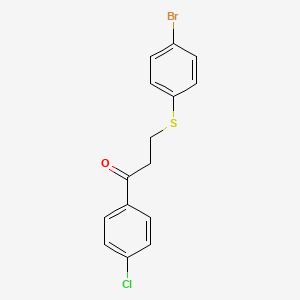

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)